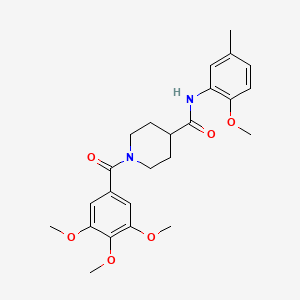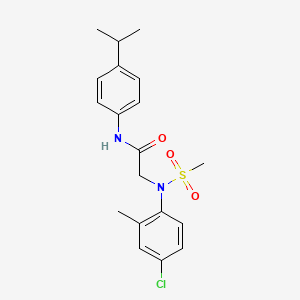![molecular formula C18H16BrNO5 B3435883 DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B3435883.png)
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE
Overview
Description
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE is a chemical compound with the molecular formula C18H16BrNO5 It is known for its unique structure, which includes a bromophenyl group and a terephthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE typically involves the reaction of 4-bromophenylacetic acid with terephthalic acid dimethyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}TEREPHTHALATE: Similar structure but with a chlorine atom instead of bromine.
DIMETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
DIMETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}TEREPHTHALATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain chemical and biological contexts.
Properties
IUPAC Name |
dimethyl 2-[[2-(4-bromophenyl)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-17(22)12-5-8-14(18(23)25-2)15(10-12)20-16(21)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWPJZZBLDLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B3435802.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435806.png)

![N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435815.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
![2-methylsulfanyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide](/img/structure/B3435832.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3435847.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3435848.png)
![1-(4-bromobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3435852.png)
![6-(3,4-dimethoxyphenyl)-2-[(3-fluorobenzyl)thio]nicotinonitrile](/img/structure/B3435862.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435865.png)

![11-(4-Iodophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B3435893.png)
